molecular formula C19H23FN2O4S B2589976 5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 1797278-65-9

5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2589976
CAS No.: 1797278-65-9
M. Wt: 394.46
InChI Key: MDJJWYTYDADGOK-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, methoxy groups, and a piperidine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 4-(4-methoxypiperidin-1-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-2-methoxy-5-nitroaniline
  • 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Uniqueness

5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-25-17-9-11-22(12-10-17)16-6-4-15(5-7-16)21-27(23,24)19-13-14(20)3-8-18(19)26-2/h3-8,13,17,21H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJJWYTYDADGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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